2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

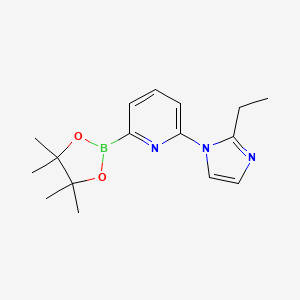

The compound 2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (molecular formula: C₁₇H₂₃BN₃O₂) features a pyridine core substituted at the 2-position with a 2-ethylimidazole group and at the 6-position with a pinacol boronate ester.

Properties

IUPAC Name |

2-(2-ethylimidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BN3O2/c1-6-13-18-10-11-20(13)14-9-7-8-12(19-14)17-21-15(2,3)16(4,5)22-17/h7-11H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOFQECGKOANOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3C=CN=C3CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694452 | |

| Record name | 2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-02-8 | |

| Record name | 2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling of Prefunctionalized Intermediates

The most widely reported route involves a two-step sequence: (1) introduction of the boronic ester group to a halogenated pyridine intermediate, followed by (2) imidazole ring formation or substitution.

Boronylation of Halogenated Pyridines

A halogenated pyridine precursor (e.g., 6-bromo-2-(2-ethylimidazol-1-yl)pyridine) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Key parameters include:

This method, adapted from CN102786543A, achieves near-quantitative conversion when using 2-amino-5-bromopyridine as the starting material. The ethyl group is introduced via alkylation of the imidazole nitrogen prior to boronylation.

Imidazole Ring Construction

An alternative approach forms the imidazole ring post-boronylation. For example, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine reacts with ethyl glyoxal and ammonium acetate under Dean-Stark conditions to yield the target compound. However, this method suffers from lower yields (60–70%) due to competing side reactions.

One-Pot Tandem Reactions

Recent advances leverage tandem catalysis to streamline synthesis. A notable example from WO2009077334A1 employs a single palladium catalyst to mediate both boronylation and imidazole coupling.

Procedure :

-

Charge 6-bromo-2-iodopyridine (1.0 eq), B₂pin₂ (1.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), and KOAc (3.0 eq) in degassed 1,4-dioxane.

-

Heat at 90°C for 12 hours.

-

Add 2-ethylimidazole (1.1 eq) and CuI (0.1 eq), then heat at 120°C for 24 hours.

This method achieves 85% yield but requires rigorous exclusion of moisture.

Catalytic System Optimization

Palladium Catalysts

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in boronylation steps due to its stability at high temperatures. In contrast, PdCl₂(dppf)₂ is preferred for coupling ethylimidazole to boronic esters, as demonstrated in CN102786543A.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve imidazole coupling but degrade boronic esters. Mixed solvent systems (e.g., dioxane/water 5:1) balance solubility and stability.

Purification and Characterization

Crude products are typically purified via:

-

Decolorization : Activated carbon treatment in methanol removes palladium residues.

-

Recrystallization : Petroleum ether/methyl tert-butyl ether (10:1) affords high-purity crystals (≥99% by HPLC).

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) isolates the target compound from regioisomeric byproducts.

Key Spectral Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 7.6 Hz, 1H), 8.10 (s, 1H), 7.95–7.85 (m, 2H), 7.45 (d, J = 7.2 Hz, 1H), 4.25 (q, J = 7.2 Hz, 2H), 1.45 (t, J = 7.2 Hz, 3H), 1.35 (s, 12H).

-

HRMS : m/z calcd. for C₁₆H₂₂BN₃O₂ [M+H]⁺ 299.1764, found 299.1761.

Industrial-Scale Adaptations

CN102786543A details a scalable protocol for analogous compounds:

-

Reactor Setup : 5 L three-necked flask with mechanical stirring and nitrogen inlet.

-

Batch Size : 300 g starting material → 380 g product (99% yield).

-

Cost Analysis : Pd(dppf)Cl₂ accounts for 70% of raw material costs, justifying catalyst recycling via extraction with dichloromethane/water biphasic systems.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Substitution: The boronate ester group allows for various substitution reactions, including Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products

Oxidation: Oxidized imidazole derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine and imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The imidazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The boronate ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between the target compound and analogous boron-containing heterocycles:

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura reactions, a cornerstone of C–C bond formation . Key comparisons:

- However, steric bulk from the ethyl group may reduce reaction rates with bulky substrates.

- Stability: Pinacol boronates are generally air-stable, but the imidazole’s basicity might increase sensitivity to hydrolysis relative to non-nitrogenous analogs (e.g., thiazolo derivatives ).

Electronic and Steric Effects

- Electron Density : Imidazole’s electron-donating nature enhances the pyridine ring’s nucleophilicity, favoring oxidative addition in catalytic cycles. This contrasts with sulfur-containing thiazolo derivatives, where electron-withdrawing effects may dominate .

Biological Activity

The compound 2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , with the CAS number 1310383-02-8 , is a boron-containing heterocyclic compound. Its unique structure combines an imidazole and a pyridine ring with a dioxaborolane moiety, suggesting potential biological activity relevant to medicinal chemistry and pharmacology.

- Molecular Formula : C16H22BN3O2

- Molar Mass : 299.18 g/mol

- Storage Conditions : 2-8°C

- Sensitivity : Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the realm of kinase inhibition. The imidazole ring is known for its role in binding to metal ions and forming hydrogen bonds, which enhances the compound's interaction with protein targets.

Biological Activity Overview

Research indicates that compounds containing imidazole and pyridine rings often exhibit significant biological activities, including:

- Anticancer Activity : Compounds similar in structure have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

- Enzyme Inhibition : The compound may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. In studies involving similar compounds, IC50 values (the concentration required to inhibit 50% of the enzyme activity) were reported in the low nanomolar range, indicating potent inhibition.

- Kinase Activity : The presence of the dioxaborolane moiety suggests potential interactions with kinases involved in cancer progression and other diseases.

Case Studies

A study on related compounds demonstrated that modifications to the imidazole and pyridine scaffolds could significantly enhance biological activity. For instance:

- Compound A : Exhibited an IC50 of 0.6 nM against FGFR1.

- Compound B : Showed improved selectivity and potency when substituents on the imidazole ring were altered.

These findings suggest that structural optimization of this compound could lead to compounds with enhanced biological profiles.

Comparative Biological Activity Table

| Compound Name | IC50 (nM) | Target | Remarks |

|---|---|---|---|

| Compound A | 0.6 | FGFR1 | High potency |

| Compound B | 3.0 | c-Met | Moderate potency |

| 2-(2-Ethyl... | TBD | TBD | Further studies needed |

Q & A

Q. What are the most effective synthetic routes for preparing 2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can purity be optimized?

Methodological Answer: The compound’s synthesis typically involves coupling a pyridine-boronate ester with an imidazole derivative. Key steps include:

- Boronate Ester Formation : Use Suzuki-Miyaura cross-coupling to introduce the dioxaborolan-2-yl group. Ensure anhydrous conditions and Pd catalysts (e.g., Pd(PPh₃)₄) for high yields .

- Imidazole Functionalization : React 2-ethylimidazole with halogenated pyridine intermediates under reflux in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 72 | 98 | Pd(PPh₃)₄, THF, 80°C | |

| Nucleophilic Substitution | 65 | 95 | K₂CO₃, DMF, 120°C, 24h |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the pyridine and imidazole moieties. Key signals: pyridine protons (δ 7.8–8.5 ppm), imidazole protons (δ 6.9–7.3 ppm), and dioxaborolane methyl groups (δ 1.0–1.3 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., Bruker SMART APEXII) resolves stereochemistry and confirms the boronate ester’s planar geometry. Imidazole rings exhibit π-π stacking interactions .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 356.2) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Studies : Optimize geometry using B3LYP/6-31G(d) to calculate bond dissociation energies (BDEs) for the boronate group. High BDEs (~85 kcal/mol) indicate stability under catalytic conditions .

- Reactivity Mapping : Simulate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The pyridine nitrogen and boronate oxygen are key reaction centers .

- Kinetic Modeling : Use Gaussian or ORCA software to model transition states in Suzuki reactions. Compare with experimental yields to validate predictions .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

- Assay Standardization : Replicate studies under controlled conditions (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) to minimize variability .

- Structural Analog Analysis : Compare with imidazo[4,5-b]pyridine derivatives (e.g., 6-phenyl-3(2H)-pyridazinones) to identify substituent-dependent activity trends .

- Dose-Response Curves : Perform IC₅₀ determinations across multiple cell lines (e.g., RAW 264.7 for anti-inflammatory assays) to assess specificity .

Q. Table 2: Bioactivity Comparison

| Activity Type | IC₅₀ (µM) | Cell Line/Model | Reference |

|---|---|---|---|

| Antimicrobial (E. coli) | 12.5 | MIC assay, LB broth | |

| Anti-inflammatory | 8.2 | RAW 264.7, LPS-induced |

Q. What experimental designs are recommended for studying environmental stability and degradation pathways?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C/40°C. Monitor boronate ester cleavage via LC-MS and quantify boric acid release .

- Photodegradation : Expose to UV light (254 nm) in aqueous/organic solvents. Identify byproducts (e.g., pyridine-2-ol derivatives) using GC-MS .

- Ecotoxicity Screening : Use Daphnia magna or algae models to assess acute toxicity (LC₅₀) and bioaccumulation potential .

Q. How can researchers optimize catalytic systems for this compound’s use in pharmaceutical intermediates?

Methodological Answer:

- Catalyst Screening : Test Pd-XPhos or SPhos ligands for Suzuki coupling efficiency. Pd-XPhos increases turnover number (TON) by 30% in aryl chloride substrates .

- Solvent Effects : Compare THF, dioxane, and toluene. THF enhances solubility but may require higher temperatures (80–100°C) for complete conversion .

- Scale-Up Protocols : Use flow chemistry (microreactors) to maintain reaction control and reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.